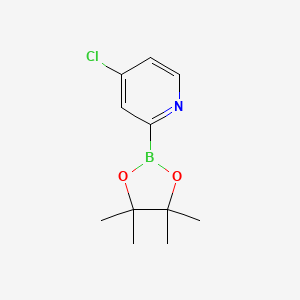
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a boronate ester group attached to the pyridine ring . The boronate ester group is often used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring with a chlorine atom and a boronate ester group attached. The boronate ester group would include a boron atom bonded to two oxygen atoms and a carbon ring .Chemical Reactions Analysis
The boronate ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds.Scientific Research Applications
Cross-Coupling Reactions
This compound is often used in various types of cross-coupling reactions, such as the Suzuki-Miyaura coupling . These reactions are widely used in organic synthesis for the creation of carbon-carbon bonds, an essential step in the synthesis of many complex organic molecules .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of a boron group . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .
Synthesis of DYRK1A Inhibitors
4-Chloropyridine-2-boronic acid pinacol ester is employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors of the enzyme DYRK1A . DYRK1A is a protein kinase implicated in several diseases, including Down syndrome, Alzheimer’s disease, and cancer .
Borylation Reactions
The compound can be used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Borylation is a key step in many synthetic processes, allowing for the introduction of a boron atom into a molecule .
Hydroboration Reactions
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a method used to convert alkenes and alkynes into organoboranes, which are useful intermediates in organic synthesis .
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . This is particularly useful in the field of carbohydrate chemistry, where glycosyl donors are key intermediates in the synthesis of complex carbohydrates .
Future Directions
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with various organic substrates in synthetic chemistry.
Mode of Action
This compound is likely to act as a reagent in organic synthesis, particularly in cross-coupling reactions . In these reactions, the boronic ester moiety of the molecule interacts with a transition metal catalyst, facilitating the transfer of its organic group to another molecule .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWLVSGDPGRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655153 |
Source


|
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1204600-17-8 |
Source


|
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

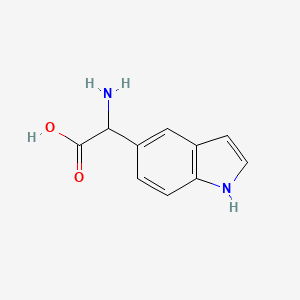
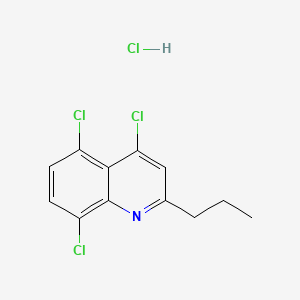

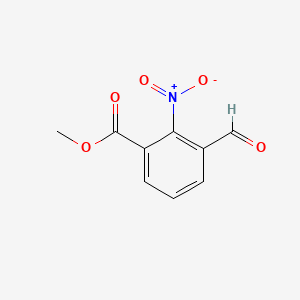
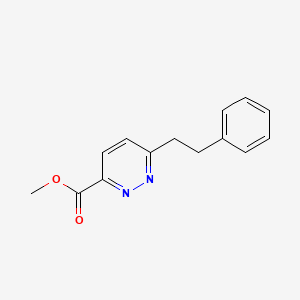

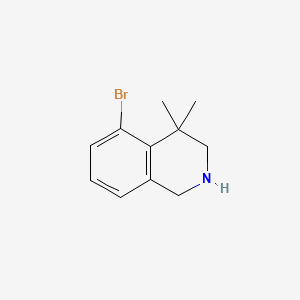
![Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B598958.png)


![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)
